![molecular formula C25H18FN3O4 B2638079 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 877657-40-4](/img/no-structure.png)

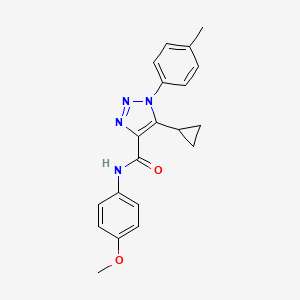

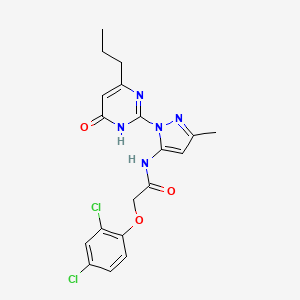

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It is related to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been synthesized and evaluated for their anticancer activity against various human tumor cell lines .

Applications De Recherche Scientifique

Antiviral Properties

This compound has shown promise as an antiviral agent. Researchers have investigated its activity against various viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). Preliminary studies suggest that it may interfere with viral replication or entry mechanisms, making it a potential candidate for further exploration in antiviral drug development .

Anticancer Potential

The benzofuro[3,2-d]pyrimidine scaffold has attracted attention due to its potential as an anticancer agent. This compound’s unique structure could target specific cancer pathways or inhibit tumor growth. Researchers have explored its effects on cancer cell lines, including breast, lung, and colon cancer. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy in vivo .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, from autoimmune disorders to neurodegenerative conditions. Some studies suggest that this compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. Researchers have investigated its effects on cytokine production, NF-κB signaling, and immune cell activation. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies .

Neuroprotective Effects

The benzofuro[3,2-d]pyrimidine core has potential neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers have explored its impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Preclinical studies indicate that it could be a valuable lead compound for drug development in this field .

Antibacterial Activity

The compound’s unique structure suggests possible antibacterial effects. Researchers have evaluated its activity against both Gram-positive and Gram-negative bacteria. It may disrupt bacterial cell membranes or inhibit essential enzymes. However, further studies are necessary to determine its spectrum of activity, mechanism of action, and potential clinical applications .

Potential as Protein Kinase Inhibitor

Protein kinases play critical roles in cellular signaling pathways and are attractive targets for drug development. This compound’s chemical structure suggests that it could act as a kinase inhibitor. Researchers have explored its effects on specific kinases involved in cancer, inflammation, and other diseases. Investigating its selectivity and potency could reveal its therapeutic potential .

Mécanisme D'action

Target of Action

Similar compounds have shown potent activities against fibroblast growth factor receptors (fgfrs) , which play an essential role in various types of tumors .

Mode of Action

If it acts similarly to related compounds, it may inhibit the FGFR signaling pathway, which is abnormally activated in various types of tumors .

Biochemical Pathways

Related compounds have been shown to inhibit the fgfr signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .

Pharmacokinetics

Similar compounds have shown good traditional drug-like properties .

Result of Action

Similar compounds have shown broad spectrum antibacterial activity and reasonable antifungal activity .

Action Environment

The synthesis of similar compounds has been optimized by varying solvents, catalysts, and the use of microwave irradiation .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran followed by cyclization with ethyl acetoacetate to form the benzofuro[3,2-d]pyrimidine ring. The resulting intermediate is then reacted with m-toluidine and acetic anhydride to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran", "ethyl acetoacetate", "m-toluidine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran in the presence of a base such as potassium carbonate to form the intermediate 3-(4-fluorophenyl)-2-amino-3,4-dihydrobenzofuran.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate in the presence of a catalyst such as piperidine to form the benzofuro[3,2-d]pyrimidine ring.", "Step 3: Reaction of the resulting intermediate with m-toluidine and acetic anhydride in the presence of a base such as triethylamine to form the final product 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide." ] } | |

Numéro CAS |

877657-40-4 |

Nom du produit |

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide |

Formule moléculaire |

C25H18FN3O4 |

Poids moléculaire |

443.434 |

Nom IUPAC |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C25H18FN3O4/c1-15-5-4-6-17(13-15)27-21(30)14-28-22-19-7-2-3-8-20(19)33-23(22)24(31)29(25(28)32)18-11-9-16(26)10-12-18/h2-13H,14H2,1H3,(H,27,30) |

Clé InChI |

VHPABYWFZRRIFI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

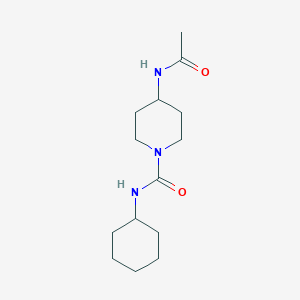

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(diphenylmethyl)azetidine-1-carboxamide](/img/structure/B2637999.png)

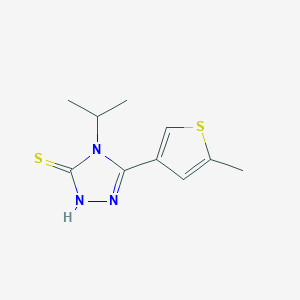

![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)glycinate](/img/structure/B2638000.png)

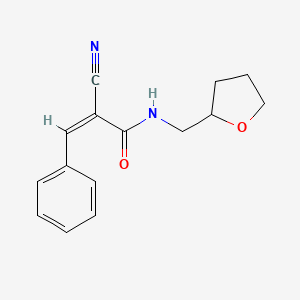

![2-(3-Methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2638001.png)

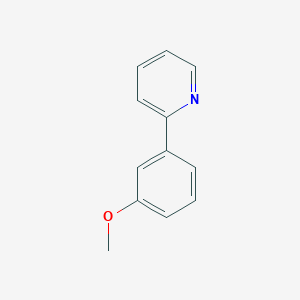

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2638004.png)

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638009.png)